molecular formula C19H15N5O3 B2999971 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-19-8

1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2999971
CAS No.: 895012-19-8
M. Wt: 361.361
InChI Key: RYDVCHLXIKWOEP-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetically designed small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a bioisostere of naturally occurring purine nucleosides . This core structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted cancer therapies. The compound's structure incorporates a 2-methylphenyl group at the N-1 position and a (4-nitrophenyl)methyl moiety at the N-5 position, substitutions that are strategically chosen to explore structure-activity relationships. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the design of potent enzyme inhibitors . Research indicates that derivatives of this heterocyclic system can function as competitive ATP inhibitors, targeting the catalytic domain of kinases such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a critical target in oncology, as its overexpression or aberrant activity is implicated in numerous epithelial-origin cancers, including those of the colon, breast, ovarian, and non-small cell lung . The specific substitutions on this compound are designed to occupy key hydrophobic regions within the ATP-binding pocket of such enzymes, potentially conferring binding affinity and selectivity. This product is provided for research purposes only. It is intended for use in in vitro biochemical and cell-based assays to investigate kinase signaling pathways, explore mechanisms of action, and screen for potential anti-proliferative activity. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-13-4-2-3-5-17(13)23-18-16(10-21-23)19(25)22(12-20-18)11-14-6-8-15(9-7-14)24(26)27/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDVCHLXIKWOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reaction .

Chemical Reactions Analysis

1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) 5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • R5 : 4-Bromobenzyl (C₆H₄(Br)CH₂-)
  • Molecular Formula : C₁₉H₁₅BrN₄O
  • Molecular Weight : 395.26 g/mol
  • Key Differences: Bromine (Br) is less polar than nitro (NO₂), increasing lipophilicity (LogP ~3.2 vs. ~2.5 for nitro). Heavier atomic mass may reduce solubility in aqueous media.
b) 5-(3-Fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • R5 : 3-Fluoro-4-methylphenyl (C₆H₃(F)(CH₃)-)
  • Molecular Formula : C₂₁H₁₉FN₄O
  • Molecular Weight : 362.40 g/mol
  • Key Differences :
    • Fluorine (F) enhances electronegativity, while methyl (CH₃) adds steric hindrance.
    • Reduced polarity compared to nitro-substituted analogs.

Substituent Variations at Position 1

a) 1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • R1: 4-Nitrophenyl (C₆H₄(NO₂)-)
  • Molecular Formula : C₁₁H₇N₅O₃
  • Molecular Weight : 265.21 g/mol
  • Key Differences :
    • Nitro group directly attached to the core at Position 1 instead of Position 5.
    • Smaller molecular size may improve membrane permeability but reduce target specificity.

Heterocyclic Modifications

a) 5-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • R5 : Oxadiazole-linked 3-ethoxyphenyl group
  • Molecular Formula : C₂₃H₂₀N₆O₄
  • Molecular Weight : 468.45 g/mol
  • Ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups increase solubility in organic solvents.

Anticancer Activity

  • CBS-1 (Compound 37) : A pyrazolo[3,4-d]pyrimidin-4-one urea derivative exhibited potent cytotoxicity (IC₅₀ < 1 µM) against A549 lung cancer cells and in vivo tumor suppression .
    • Mechanism: Caspase-3 activation and NF-κB/IL-6 pathway inhibition.
  • Target Compound : The nitro group may enhance DNA intercalation or topoisomerase inhibition, but specific data are lacking.

Biological Activity

The compound 1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H16N4O2
  • Molecular Weight : 320.35 g/mol

This compound features a pyrazolo-pyrimidine core that is substituted with a methyl group and a nitrophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways. It binds to the active site of these enzymes, disrupting their function and leading to altered cellular responses such as apoptosis in cancer cells and modulation of inflammatory processes .
  • Antioxidant Properties : Molecular docking studies suggest that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress within cells, which is beneficial in preventing cellular damage associated with various diseases .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity TypeEffectReference
Kinase InhibitionInhibits EGFR and other tyrosine kinases
Antioxidant ActivityReduces oxidative stress
Anti-inflammatorySuppresses inflammatory responses
Anticancer PotentialInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives similar to the target compound. Key findings include:

  • Anticancer Studies : A study demonstrated that derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation via kinase pathway disruption.
  • Inflammation Models : In vivo models indicated that these compounds significantly reduced markers of inflammation in induced models of arthritis and colitis, suggesting therapeutic potential for inflammatory diseases .
  • Neuroprotective Effects : Some analogs have shown promise in neuroprotection by inhibiting neurotoxic pathways associated with neurodegenerative diseases. This highlights their potential for treating conditions like Alzheimer's disease .

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